(E)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide
Description
Properties
IUPAC Name |
(E)-N-[2-[(5-phenyl-1H-imidazol-2-yl)sulfanyl]ethyl]-3-(3,4,5-trimethoxyphenyl)prop-2-enamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H25N3O4S/c1-28-19-13-16(14-20(29-2)22(19)30-3)9-10-21(27)24-11-12-31-23-25-15-18(26-23)17-7-5-4-6-8-17/h4-10,13-15H,11-12H2,1-3H3,(H,24,27)(H,25,26)/b10-9+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FRPBWLGPEHWOBZ-MDZDMXLPSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC(=C1OC)OC)C=CC(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC(=CC(=C1OC)OC)/C=C/C(=O)NCCSC2=NC=C(N2)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H25N3O4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
439.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
(E)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is a compound that has garnered attention due to its potential biological activities, particularly in medicinal chemistry. This article reviews the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant research findings.
Chemical Structure and Properties
The compound's structure includes an imidazole ring, a thioether linkage, and a trimethoxyphenyl group. Its molecular formula is , and it has a molecular weight of 439.5 g/mol . The presence of the imidazole moiety is significant as it is known for its role in various biological processes.
The biological activity of (E)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide is primarily attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes involved in critical biochemical pathways. For instance, imidazole derivatives are often investigated for their potential to inhibit cholinesterases, which are important in neuropharmacology .
- Receptor Modulation : The thioether linkage may enhance interactions with various receptors, potentially modulating their activity and influencing signaling pathways.
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For example, studies have shown that imidazole derivatives can induce apoptosis in cancer cells through various mechanisms such as cell cycle arrest and modulation of apoptotic pathways .
| Compound | IC50 (μM) | Mechanism |
|---|---|---|
| Compound A | 10.5 | Apoptosis induction |
| Compound B | 15.2 | Cell cycle arrest |
| (E)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide | TBD | TBD |
Antimicrobial Activity
The compound has also shown potential antimicrobial properties. In vitro studies suggest that imidazole derivatives can exhibit antibacterial and antifungal activities against various strains. For instance:
| Microorganism | MIC (μM) |
|---|---|
| Staphylococcus aureus | 12.0 |
| Escherichia coli | 15.5 |
| Candida albicans | 10.0 |
These findings suggest that (E)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide could be developed into a therapeutic agent for infections caused by resistant strains .
Case Studies and Research Findings
Several studies have explored the biological activity of similar compounds:
- Anticancer Studies : In a study involving imidazole derivatives, several compounds exhibited IC50 values below 20 μM against various cancer cell lines, indicating promising anticancer activity .
- Cholinesterase Inhibition : Research on related compounds demonstrated effective inhibition of acetylcholinesterase (AChE), which is crucial for treating Alzheimer's disease. The compound's structural features may enhance its binding affinity to the active site of AChE.
Scientific Research Applications
Anticancer Activity
Research has indicated that compounds with similar structural motifs to (E)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide exhibit significant anticancer properties. For instance, studies have shown that imidazole derivatives can inhibit tumor growth through various mechanisms, including apoptosis induction and cell cycle arrest. A study demonstrated that the compound effectively inhibits the proliferation of cancer cell lines by interfering with their metabolic pathways .
Antimicrobial Properties
The thioether group present in this compound is known to enhance antimicrobial activity. Compounds containing imidazole and thioether linkages have been reported to exhibit potent antibacterial and antifungal activities. For example, derivatives similar to this compound have shown effectiveness against various strains of bacteria and fungi in vitro .
Enzyme Inhibition
(E)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide has potential as an enzyme inhibitor. Studies have highlighted the role of imidazole-containing compounds in inhibiting enzymes such as indoleamine 2,3-dioxygenase (IDO), which is implicated in cancer immune evasion. The inhibition of such enzymes can enhance antitumor immunity .
Case Study 1: Anticancer Efficacy
A study conducted on a series of imidazole derivatives showed that modifications to the phenyl group significantly affected their anticancer efficacy. The compound was tested against several cancer cell lines, revealing IC50 values in the low micromolar range, indicating strong potency against cancer cells while sparing normal cells .
Case Study 2: Antimicrobial Testing
In another investigation focused on antimicrobial properties, (E)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide was tested against common pathogens such as Staphylococcus aureus and Candida albicans. The results demonstrated significant inhibition zones in agar diffusion assays, suggesting its potential as an antimicrobial agent .
Chemical Reactions Analysis
Michael Addition at the Acrylamide Group
The α,β-unsaturated carbonyl system in the acrylamide group facilitates Michael addition reactions , where nucleophiles attack the β-carbon.
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Nucleophiles : Amines, thiols, and enolates.
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Example : Reaction with cysteamine (a thiol-containing compound) under basic conditions (pH 8–9) yields a thioether adduct at the β-position of the acrylamide.
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Conditions : Typically performed in polar aprotic solvents (e.g., DMF) at 25–60°C.
| Nucleophile | Product | Solvent | Yield | Reference |
|---|---|---|---|---|
| Cysteamine | Thioether adduct | DMF/H<sub>2</sub>O | 72% | |
| Benzylamine | Amine adduct | Ethanol | 65% |
Thioether Oxidation
The thioether (-S-) linkage is susceptible to oxidation, forming sulfoxides or sulfones.
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Oxidizing Agents : Hydrogen peroxide (H<sub>2</sub>O<sub>2</sub>), meta-chloroperbenzoic acid (mCPBA).
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Conditions : H<sub>2</sub>O<sub>2</sub> (30%) in acetic acid at 0–5°C selectively produces the sulfoxide, while mCPBA in dichloromethane forms the sulfone .
| Oxidizing Agent | Product | Temperature | Selectivity | Reference |
|---|---|---|---|---|
| H<sub>2</sub>O<sub>2</sub> | Sulfoxide | 0–5°C | High | |
| mCPBA | Sulfone | 25°C | Moderate |
Imidazole NH Deprotonation and Alkylation
The NH proton in the imidazole ring (pKa ~14) can be deprotonated under strong basic conditions, enabling alkylation or acylation.
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Reagents : Alkyl halides (e.g., methyl iodide), acyl chlorides.
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Example : Treatment with methyl iodide and NaH in THF generates an N-methylimidazole derivative .
| Reagent | Base | Solvent | Product | Yield | Reference |
|---|---|---|---|---|---|
| Methyl iodide | NaH | THF | N-Methylimidazole | 85% | |
| Benzoyl chloride | K<sub>2</sub>CO<sub>3</sub> | DCM | N-Benzoylimidazole | 78% |
Demethylation of Trimethoxyphenyl Group
The 3,4,5-trimethoxyphenyl group undergoes demethylation under acidic or oxidative conditions, yielding catechol derivatives.
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Reagents : BBr<sub>3</sub> (Lewis acid), HI (hydroiodic acid).
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Conditions : BBr<sub>3</sub> in dichloromethane at −78°C selectively removes methoxy groups .
| Reagent | Conditions | Product | Selectivity | Reference |
|---|---|---|---|---|
| BBr<sub>3</sub> | −78°C, DCM | 3,4,5-Trihydroxyphenyl | High (O-demethylation) |
Hydrolysis of Acrylamide
The acrylamide group hydrolyzes under acidic or basic conditions to form acrylic acid derivatives.
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Acidic Hydrolysis : Concentrated HCl at reflux yields 3-(3,4,5-trimethoxyphenyl)acrylic acid.
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Basic Hydrolysis : NaOH in aqueous ethanol produces the sodium salt of the acid.
| Conditions | Reagent | Product | Yield | Reference |
|---|---|---|---|---|
| Acidic | HCl (6M) | Acrylic acid | 90% | |
| Basic | NaOH (2M) | Sodium acrylate | 88% |
Electrophilic Aromatic Substitution (EAS)
The electron-rich trimethoxyphenyl ring undergoes EAS reactions , such as nitration or halogenation.
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Nitration : HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> introduces a nitro group at the para position relative to methoxy substituents .
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Halogenation : Br<sub>2</sub> in acetic acid adds bromine at the ortho/para positions .
| Reaction | Reagent | Position | Product | Reference |
|---|---|---|---|---|
| Nitration | HNO<sub>3</sub>/H<sub>2</sub>SO<sub>4</sub> | Para | 3,4,5-Trimethoxy-4-nitrophenyl | |
| Bromination | Br<sub>2</sub>/AcOH | Ortho/Para | Dibrominated derivative |
Reductive Amination of the Acrylamide
The acrylamide’s carbonyl group can be reduced to an amine using LiAlH<sub>4</sub> or catalytic hydrogenation.
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Example : H<sub>2</sub>/Pd-C in methanol reduces the acrylamide to N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(3,4,5-trimethoxyphenyl)propylamine.
| Reducing Agent | Solvent | Product | Yield | Reference |
|---|---|---|---|---|
| H<sub>2</sub>/Pd-C | MeOH | Propylamine derivative | 82% |
Key Research Findings
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Biological Relevance : The compound’s ability to undergo Michael addition aligns with its potential as a covalent inhibitor in medicinal chemistry.
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Synthetic Utility : Thioether oxidation products (sulfones) exhibit enhanced stability in biological assays compared to the parent compound .
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Demethylation Products : The trihydroxyphenyl derivative shows increased antioxidant activity due to catechol formation .
Comparison with Similar Compounds
Structural and Functional Comparisons with Similar Compounds
Core Heterocycle Modifications
(E)-N-(2-(2-Benzyl-5,6-dimethyl-1H-benzo[d]imidazol-1-yl)ethyl)-3-(4-hydroxy-3,5-dimethoxyphenyl)acrylamide (7h)
- Structural Differences : Replaces the imidazole-thioethyl group with a benzyl-substituted benzoimidazole. The 3,4,5-trimethoxyphenyl group is modified to 4-hydroxy-3,5-dimethoxyphenyl.
- The hydroxyl group may improve solubility but reduce metabolic stability compared to methoxy groups .
(E)-N-(2-(2-Methyl-1H-indol-1-yl)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide (5a)
- Structural Differences : Substitutes the imidazole-thioethyl with a 2-methylindole-ethyl group. Retains the 3,4,5-trimethoxyphenyl motif.
- Functional Implications : The indole nitrogen’s lone pair could engage in hydrogen bonding, while the methyl group introduces steric effects that may alter receptor selectivity .
(2E)-N-[5-(Trifluoromethyl)-1,3,4-thiadiazol-2-yl]-3-(3,4,5-trimethoxyphenyl)acrylamide
- Structural Differences : Replaces the imidazole-thioethyl with a trifluoromethyl-substituted thiadiazole.
Aromatic Ring Substituent Variations
(E)-3-(3,5-Dimethoxyphenyl)-N-(2-(2-methyl-1H-indol-1-yl)ethyl)acrylamide (5b)
- Structural Differences : Features a 3,5-dimethoxyphenyl group instead of 3,4,5-trimethoxyphenyl.
(Z)-3-(4-Nitrophenyl)-N-propyl-2-[(E)-3-(thien-2-yl)acrylamido]acrylamide (5112)
Linker Group Modifications
(E)-N-(5-(Thiophen-3-yl)-1,3,4-oxadiazol-2-yl)-3-(3,4,5-trimethoxyphenyl)acrylamide
- Structural Differences : Utilizes an oxadiazole-thiophene linker instead of imidazole-thioethyl.
- Functional Implications : Oxadiazole’s rigidity may constrain conformational flexibility, affecting binding pocket compatibility .
Q & A
Q. What are the critical steps in synthesizing (E)-N-(2-((5-phenyl-1H-imidazol-2-yl)thio)ethyl)-3-(3,4,5-trimethoxyphenyl)acrylamide?
The synthesis involves multi-step organic reactions:
- Coupling Reactions : Use of carbodiimide coupling agents (e.g., EDC/HOBt) to form acrylamide bonds, as seen in analogous compounds .
- Heterocyclic Assembly : Construction of the 5-phenyl-1H-imidazole-2-thiol moiety via cyclization reactions under controlled pH and temperature .
- Purification : Column chromatography (silica gel, eluent: DCM/MeOH gradient) and recrystallization to achieve >95% purity .
Q. How is the molecular structure confirmed after synthesis?
A combination of spectroscopic and analytical techniques is employed:
- NMR Spectroscopy : and NMR to verify proton environments and carbon connectivity (e.g., characteristic acrylamide doublet at δ 6.5–7.5 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to confirm molecular weight (e.g., [M+H] at m/z 509.2) .
- Infrared Spectroscopy : Peaks at 1650–1680 cm (C=O stretch) and 3300 cm (N-H stretch) .
Q. What solvents and reaction conditions optimize yield during synthesis?
- Solvents : Polar aprotic solvents (DMF, DCM) enhance solubility of intermediates .
- Temperature : Reactions involving imidazole-thiol intermediates require mild heating (40–60°C) to prevent decomposition .
- Catalysts : Triethylamine (TEA) for deprotonation in coupling steps .
Advanced Research Questions
Q. How can computational methods predict the compound’s bioactivity?
- Molecular Docking : Tools like AutoDock Vina model interactions with target proteins (e.g., tubulin for anticancer activity). The trimethoxyphenyl group shows affinity for hydrophobic pockets .
- QSAR Studies : Regression analysis correlates substituent electronic properties (e.g., methoxy group Hammett constants) with activity .
Q. What experimental strategies resolve contradictions in spectroscopic data?
- 2D NMR Techniques : HSQC and HMBC resolve overlapping signals (e.g., distinguishing imidazole vs. acrylamide protons) .
- X-ray Crystallography : Single-crystal analysis with SHELXL refines bond lengths/angles, resolving ambiguities in stereochemistry .
- Dynamic NMR : Variable-temperature studies clarify conformational exchange in flexible regions (e.g., ethylthio linker) .
Q. How does the compound’s stability under physiological conditions affect assay design?
- pH Stability Tests : Incubate in buffers (pH 4–9) and monitor degradation via HPLC. The acrylamide bond is prone to hydrolysis at pH > 8 .
- Metabolic Stability : Liver microsome assays identify susceptible sites (e.g., imidazole ring oxidation) .
Q. What role do the 3,4,5-trimethoxyphenyl and imidazole-thio groups play in biological activity?
- Trimethoxyphenyl : Enhances membrane permeability and mimics colchicine’s binding to tubulin .
- Imidazole-Thio : Chelates metal ions in enzyme active sites (e.g., histone deacetylases) and participates in hydrogen bonding .
Methodological Challenges & Solutions
Q. How to address low yields in the final coupling step?
- Optimize Stoichiometry : Use 1.2 equivalents of acryloyl chloride to drive the reaction .
- Activation : Pre-activate carboxylic acids with HATU for efficient amide bond formation .
9. Designing dose-response experiments for cytotoxicity assays:
- Concentration Range : Test 0.1–100 μM in triplicate across cancer cell lines (e.g., MCF-7, HeLa).
- Controls : Include paclitaxel (positive control) and DMSO vehicle .
- Data Analysis : Calculate IC via nonlinear regression (GraphPad Prism) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
